REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:5]=1[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=1)=[O:7])([O-])=O.[H][H]>[C].[Pt].ClCCl>[NH2:1][C:4]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:5]=1[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=1)=[O:7] |f:2.3|
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Name
|
|
Quantity
|
33 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC
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Name
|
|
Quantity
|
0.33 kg
|
Type
|
catalyst
|
Smiles
|
[C].[Pt]
|
Name
|
|
Quantity
|
578 kg
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
37.5 (± 17.5) kg
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
28 (± 3) °C
|
Type
|
CUSTOM
|
Details
|
agitated for ca. 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reactor contents were adjusted to 22° C.
|
Type
|
CUSTOM
|
Details
|
(19-25° C.)
|
Type
|
CUSTOM
|
Details
|
was performed under ca. 30 psi at 28° C.
|
Type
|
CUSTOM
|
Details
|
(25 to 31° C.; maximum 31° C.)
|
Type
|
CUSTOM
|
Details
|
prepared in a 8″ sparkler
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove the platinum catalyst
|
Type
|
WASH
|
Details
|
The reactor and celite bed were rinsed forward with two portions of dichloromethane (83 kg, 2.5 parts each)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a 570 L GLMS reactor under a atmospheric pressure to ca. 132 L (4 parts volume)
|
Type
|
ADDITION
|
Details
|
Ethanol (69 kg, 2.1 parts) was charged
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
ADDITION
|
Details
|
Ethanol (69 kg, 2.1 parts) was charged again
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
was then adjusted to 3° C.
|
Type
|
CUSTOM
|
Details
|
(0 to 6° C.)
|
Type
|
FILTRATION
|
Details
|
the resulting slurry filtered onto a jacketed pressure nutsche
|
Type
|
CUSTOM
|
Details
|
fitted with a filter cloth
|
Type
|
WASH
|
Details
|
The reactor, pump, and lines were rinsed forward with cold [3° C. (0-6° C.)]ethanol (26 kg, 0.8 parts)
|
Type
|
CUSTOM
|
Details
|
The wet filter cake (36.6 kg) was dried under vacuum at 40-50° C. with a maximum temperature of water bath
|
Type
|
TEMPERATURE
|
Details
|
(to heat dryer jacket) of 50° C
|
Type
|
WAIT
|
Details
|
LOD analysis after 12.5 hrs indicated
|
Duration
|
12.5 h
|
Reaction Time |
16.5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |